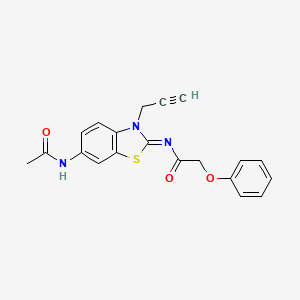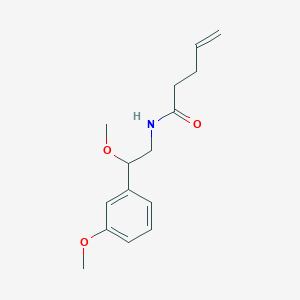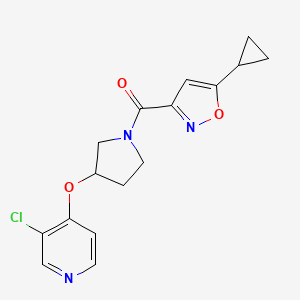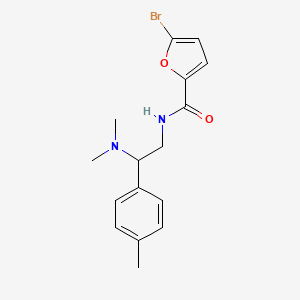
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one is a useful research compound. Its molecular formula is C19H17F2NO5 and its molecular weight is 377.344. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
One significant area of application for this compound is in the development of antimicrobial agents. Research has demonstrated the synthesis of novel heterocyclic compounds derived from related structures, showcasing potent antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds have been synthesized under moderate conditions and evaluated for their efficacy in vitro, comparing favorably with established antimicrobial agents like levofloxacin and nystatin (Abu‐Hashem & El‐Shazly, 2019).
Antitubercular Activity
Another promising application is in the fight against tuberculosis. Azetidinone derivatives, in particular, have been synthesized and shown to possess significant antitubercular activities. These derivatives were evaluated against Mycobacterium tuberculosis, demonstrating promising activity with IC50 values of less than 1 µg/mL. Moreover, these compounds displayed non-cytotoxic nature against human cancer cell lines, indicating their safety and potential for further development as antitubercular agents (Nimbalkar et al., 2018).
Corrosion Inhibition
The compound's derivatives have also found applications in the field of corrosion inhibition, particularly for oil-well tubular steel in hydrochloric acid solutions. Specific derivatives have shown effective corrosion inhibition properties, suggesting their utility in protecting industrial materials from corrosive environments. This application is crucial for enhancing the longevity and reliability of equipment used in harsh chemical conditions (Yadav, Sharma, & Kumar, 2015).
Synthetic Methodologies
Furthermore, the compound and its derivatives have been involved in studies focusing on synthetic methodologies, offering routes to create complex molecules with potential pharmacological applications. These studies contribute to the broader field of chemical synthesis, providing valuable insights into the construction of complex molecules that could serve as leads for the development of new drugs or materials (Ramesh, Reddy, & Reddy, 2006).
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO5/c1-24-13-5-3-11(9-15(13)25-2)17-19(20,21)18(23)22(17)12-4-6-14-16(10-12)27-8-7-26-14/h3-6,9-10,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJJVSZRRZPVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC4=C(C=C3)OCCO4)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2658153.png)


![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2658158.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B2658159.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2658160.png)


![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide](/img/structure/B2658165.png)


